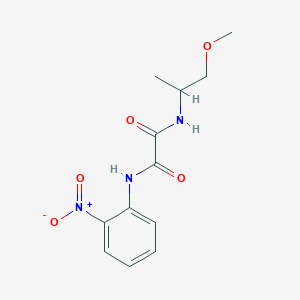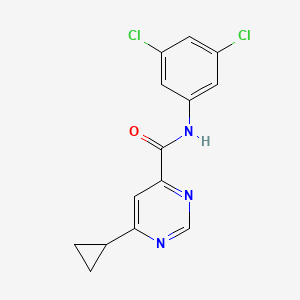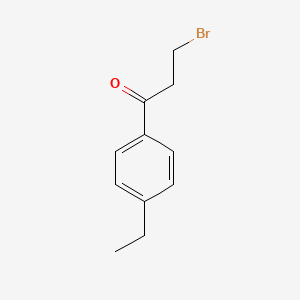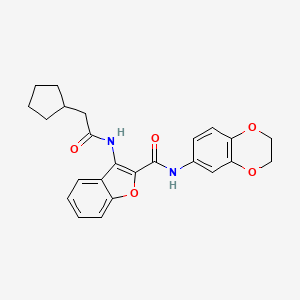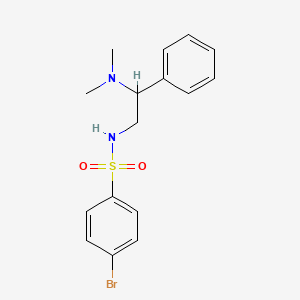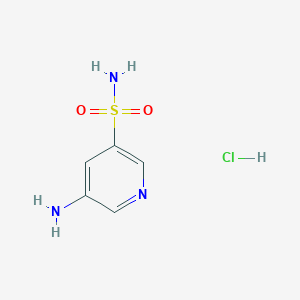![molecular formula C7H7Cl2N3 B2959575 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride CAS No. 2227204-78-4](/img/structure/B2959575.png)
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyrrolopyridine and is known for its applications in various scientific research fields. The compound is characterized by its solid physical state and is typically stored at room temperature under inert gas conditions to prevent degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride involves several steps. One common method includes the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with appropriate amines under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper chloride (CuCl) to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize impurities. The final product is often purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation .
類似化合物との比較
Similar Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core structure and exhibit similar chemical properties
Uniqueness
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
2227204-78-4 |
|---|---|
分子式 |
C7H7Cl2N3 |
分子量 |
204.05 g/mol |
IUPAC名 |
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-1-2-10-7-6(4)5(9)3-11-7;/h1-3H,9H2,(H,10,11);1H |
InChIキー |
HDPWLIRTYZNIBS-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)N.Cl.Cl |
正規SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)N.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


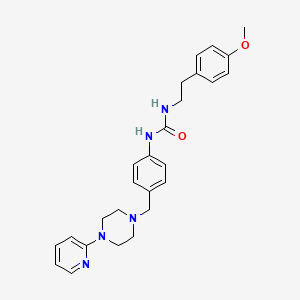
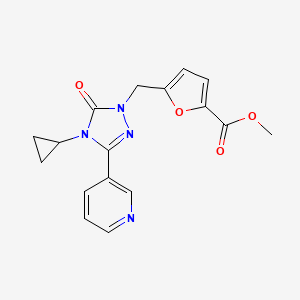
![2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2959495.png)
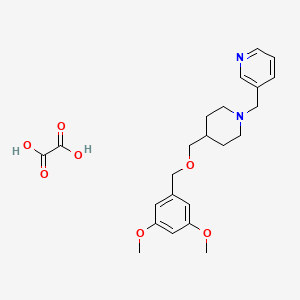
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)
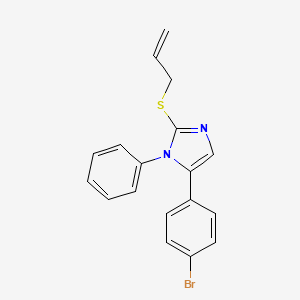
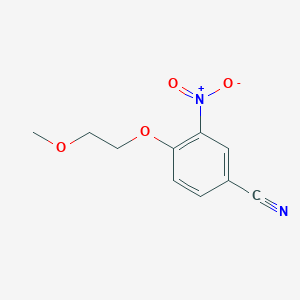
![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)
